molecular formula C4H8F3NO B018822 2-(2,2,2-Trifluoroethoxy)ethanamine CAS No. 105939-65-9

2-(2,2,2-Trifluoroethoxy)ethanamine

Cat. No. B018822
CAS RN: 105939-65-9
M. Wt: 143.11 g/mol
InChI Key: UJKUXHKKBUXJMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2,2,2-Trifluoroethoxy)ethanamine and related compounds involves a series of chemical reactions that start from basic precursors to obtain the desired product. A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which is a key intermediate in the production of Silodosin, has been developed using 2-nitrochlorobenzene as the starting material. This method includes steps such as O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis, highlighting the compound's complex synthesis process (Luo, Chen, Zhang, & Huang, 2008). Another synthesis approach involves the addition reaction of 2-methylindole with α-trifluoromethylaldimine under basic conditions to prepare a key intermediate with high yield and stereoselectivity, further emphasizing the synthetic versatility of trifluoroethoxy-related compounds (Jia-li, 2015).

Molecular Structure Analysis

The molecular structure of 2-(2,2,2-Trifluoroethoxy)ethanamine is characterized by the presence of a trifluoroethoxy group attached to an ethanamine backbone. This structural feature is crucial for the compound's physical and chemical properties. Advanced spectroscopic techniques, such as NMR and FT-IR, are commonly employed to confirm the structure of synthesized compounds, providing detailed insights into the arrangement of atoms and the electronic environment within the molecule.

Chemical Reactions and Properties

Chemical reactions involving 2-(2,2,2-Trifluoroethoxy)ethanamine and its derivatives are influenced by the presence of the trifluoroethoxy group. This moiety imparts unique reactivity patterns, enabling the formation of various functionalized products. For example, nucleophilic reactions of hexafluoro-1,2-epoxypropane with 1,2-bifunctional ethanes, including 2-aminoethanol and 2-aminoethanethiol, result in pentafluoropropionylated products, illustrating the compound's versatility in chemical transformations (Kawa, Hamouda, & Ishikawa, 1980).

Mechanism of Action

As a key intermediate of Silodosin, 2-(2,2,2-Trifluoroethoxy)ethanamine contributes to the α1-adrenoceptor antagonist activity of Silodosin, which is used for the treatment of benign prostatic hyperplasia .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding eye contact and ingestion .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO/c5-4(6,7)3-9-2-1-8/h1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUXHKKBUXJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105939-65-9
Record name 105939-65-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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